4-Pentylcyclohexanone
Description
4-Pentylcyclohexanone (CAS: 61203-83-6) is a cyclic ketone with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol. It is characterized by a cyclohexanone ring substituted with a pentyl group at the 4-position. Key physicochemical properties include a boiling point of 237.1°C, density of 0.89 g/cm³, logP of 3.326, and a refractive index of 1.454–1.458 . The compound is a colorless liquid under standard conditions and exhibits moderate flammability (flash point: 89.9°C) and acute aquatic toxicity .
This compound serves as a critical intermediate in synthesizing multi-ring liquid crystal compounds, particularly those containing ethylene linkages. Its synthesis involves multi-step reactions, including Grignard reactions and catalytic hydrogenation, achieving high purity (≥98% by GC) . The compound’s thermal stability and structural rigidity make it suitable for advanced materials in display technologies .
Properties
IUPAC Name |
4-pentylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLNPJDLSPMJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340612 | |
| Record name | 4-Pentylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-83-6 | |
| Record name | 4-Pentylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-pentylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Pentylcyclohexanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Another method involves the hydrogenation of 4-pentylphenol using a palladium catalyst under hydrogen gas .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-pentylphenol. This method is preferred due to its high yield and efficiency. The reaction is conducted in a high-pressure reactor with a palladium catalyst and hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using reagents like hydroxylamine.
Reduction: Reduction of this compound can yield 4-pentylcyclohexanol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxylamine in the presence of an acid catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: this compound oxime.
Reduction: 4-Pentylcyclohexanol.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
4-Pentylcyclohexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pentylcyclohexanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect membrane fluidity and enzyme activity .
Comparison with Similar Compounds
4-Ethylcyclohexanone (CAS: 5441-51-0)
4-n-Propylcyclohexanone (CAS: ST00879)
4-n-Heptylcyclohexanone (CAS: 16618-75-0)
- Molecular formula : C₁₃H₂₄O
- Molecular weight : 196.33 g/mol
- Boiling point : Higher than 237°C (exact data unavailable)
- Properties: Increased hydrophobicity (logP >4) compared to 4-pentyl derivatives, enhancing compatibility in non-polar matrices .
Substituent Variation: 4-Phenylcyclohexanone (CAS: 225-517-0)
- Molecular formula : C₁₂H₁₄O
- Molecular weight : 174.24 g/mol
- Key differences :
Comparative Analysis
Physicochemical Properties
Biological Activity
4-Pentylcyclohexanone, a cyclic ketone derivative, has garnered attention in various fields including pharmaceuticals, environmental science, and toxicology due to its unique biological activities. This article provides a comprehensive review of the biological activity of this compound, focusing on its metabolic pathways, potential endocrine disruption effects, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula: CHO
- CAS Number: 16587-71-6
- Molecular Weight: 168.28 g/mol
The compound features a cyclohexanone ring with a pentyl substituent at the 4-position, which influences its physical and chemical properties, including solubility and reactivity.
Metabolism and Toxicity
Research indicates that this compound undergoes metabolic transformations that can lead to the formation of bioactive metabolites. A study focused on the metabolism of cyclic phenones in rainbow trout highlighted that such compounds can exhibit estrogenic effects mediated by their parent structure or active metabolites .
Key Findings:
- Estrogen Receptor Binding: The compound's ability to bind to estrogen receptors (ERs) is critical for understanding its potential endocrine-disrupting effects. In vitro assays demonstrated varying degrees of ER binding affinity among different cyclic phenones, suggesting that this compound may similarly interact with ERs .
- Gene Induction: Exposure to certain concentrations of cyclic phenones led to increased vitellogenin (Vtg) mRNA expression in liver slices from rainbow trout, indicating potential endocrine disruption capabilities .
Case Study 1: Environmental Impact
A study investigated the effects of cyclic ketones on aquatic organisms, specifically focusing on their role as endocrine disruptors. The findings suggested that exposure to this compound could alter reproductive functions in fish species due to its estrogenic activity .
Comparative Biological Activity Table
| Compound | Estrogenic Activity | ER Binding Affinity | Metabolite Formation |
|---|---|---|---|
| This compound | Moderate | Low | Yes |
| Cyclobutyl phenyl ketone | High | Moderate | Yes |
| Benzophenone | Moderate | High | Yes |
| Cyclohexyl phenyl ketone | Low | Low | Yes |
Safety and Toxicological Data
According to PubChem, this compound exhibits moderate toxicity levels. Safety data indicate potential risks associated with exposure, particularly in aquatic environments where it may disrupt endocrine functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
